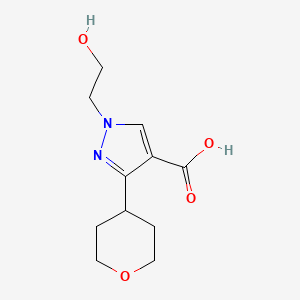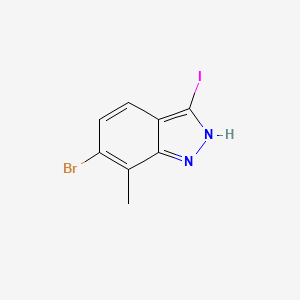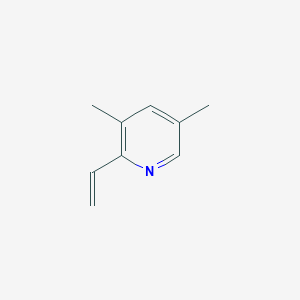
2-Ethenyl-3,5-dimethylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethenyl-3,5-dimethylpyridine is an organic compound belonging to the pyridine family It is characterized by the presence of an ethenyl group attached to the second carbon of the pyridine ring, along with two methyl groups at the third and fifth positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethenyl-3,5-dimethylpyridine can be achieved through several methods. One common approach involves the heterocyclization of allylamine, cyclopropylamine, and diallylamine in the presence of palladium complexes . Another method includes the condensation of propionaldehyde with ammonia over cobalt phosphate at high temperatures (350–420°C) .
Industrial Production Methods: Industrial production of this compound typically involves the use of palladium catalysts to promote the heterocyclization process. This method is favored due to its efficiency and the relatively high yield of the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Ethenyl-3,5-dimethylpyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Hydrogenated pyridine derivatives.
Substitution: Various substituted pyridines depending on the reagents used.
Scientific Research Applications
2-Ethenyl-3,5-dimethylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of corrosion inhibitors and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Ethenyl-3,5-dimethylpyridine involves its interaction with various molecular targets. The ethenyl group allows for potential interactions with enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways are still under investigation, but its structure suggests potential binding to nucleophilic sites in proteins and enzymes.
Comparison with Similar Compounds
- 2-Ethyl-3,5-dimethylpyridine
- 4-Ethyl-3,5-dimethylpyridine
- 3,4-Dimethylpyridine
Comparison: 2-Ethenyl-3,5-dimethylpyridine is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity compared to its ethyl and methyl-substituted counterparts.
Properties
IUPAC Name |
2-ethenyl-3,5-dimethylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c1-4-9-8(3)5-7(2)6-10-9/h4-6H,1H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOFYQSAONHBSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-6-(oxan-4-yloxy)pyridine-3-carboxamide](/img/structure/B2508165.png)

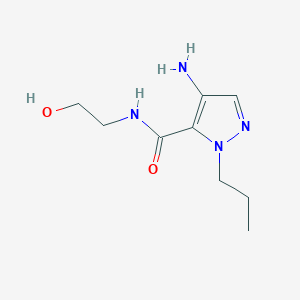
![5-amino-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-N-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2508168.png)

![ethyl 4-[(4-methoxybenzyl)amino]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2508172.png)
![2-[3-(3-chlorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2508173.png)
![[4-(Trifluoromethyl)thiophen-2-YL]boronic acid](/img/structure/B2508174.png)
![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2508175.png)
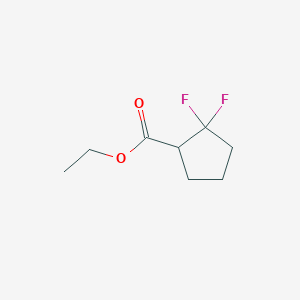
![Ethyl 5-(3,4-dimethoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2508181.png)
methyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2508182.png)
